molecular formula C14H7ClF2N2O B611739 N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide CAS No. 1243310-20-4

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide

Cat. No.: B611739
CAS No.: 1243310-20-4
M. Wt: 292.67
InChI Key: QDFPSPIHFOODSP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and cyano functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.

    Amidation: Finally, the cyano compound is reacted with 3-cyano-5-fluorobenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group.

    Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of advanced materials with specific electronic properties.

    Biological Research: It is investigated for its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring.

    3-chloro-N-(2-fluorophenyl)benzamide: Similar but lacks the cyano group.

Uniqueness

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide is unique due to the combination of chloro, fluoro, and cyano groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFPSPIHFOODSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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